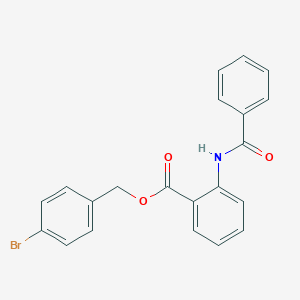

4-Bromobenzyl 2-(benzoylamino)benzoate

Description

4-Bromobenzyl 2-(benzoylamino)benzoate (CAS: 516466-80-1) is a benzoate ester derivative characterized by a 4-bromobenzyl group and a 2-(benzoylamino)benzoate moiety. This compound is synthesized via esterification reactions involving benzoylamino-substituted benzoic acid derivatives and 4-bromobenzyl alcohol, as inferred from analogous protocols for related esters .

Properties

Molecular Formula |

C21H16BrNO3 |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

(4-bromophenyl)methyl 2-benzamidobenzoate |

InChI |

InChI=1S/C21H16BrNO3/c22-17-12-10-15(11-13-17)14-26-21(25)18-8-4-5-9-19(18)23-20(24)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24) |

InChI Key |

IIFGSRSPFHCBPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Note: pKa values are reported only for select compounds in .

Key Observations:

Introduction of a cyanamido group in the acetamide derivative (compound 59 ) correlates with a higher pKa (6.878), suggesting stronger acidity compared to analogs with hydroxymethyl (pKa 5.208) or amino groups (pKa 5.411). This may enhance interactions with biological targets.

Ester Group Influence: Ethyl 4-(benzoylamino)benzoate lacks the bromine atom, resulting in lower molecular weight and reduced lipophilicity. This likely limits its utility in applications requiring halogen-mediated reactivity (e.g., Suzuki coupling).

Synthetic Pathways: this compound and its analogs are typically synthesized via esterification or amidation reactions. For example, thiosemicarbazide derivatives (e.g., compound 3 ) are prepared via prolonged reflux with NaOH, a harsher condition than those required for ester formation.

Safety and Handling: While direct toxicological data for this compound is unavailable, related brominated compounds (e.g., 4-(bromomethyl)benzaldehyde ) require stringent safety measures, including eye/flush protocols and protective equipment. This suggests similar precautions are advisable for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.